Lead chromate

CrO4P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CrO4P

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.2 mg/L

In water, 0.17 mg/L at 20 °C

In water, 0.058 mg/L at 25 °C

Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides

Soluble in acid; insoluble in ammonia

Solubility in water at 25 °C: none

Synonyms

Canonical SMILES

Capacitance and Polarization Performances

Scientific Field: Material Science.

Application Summary: Lead chromate is used in the creation of a low-dimensional hybrid system for capacitance and polarization performances.

Methods of Application: Organic molecule–functionalized lead chromate nanoparticle was synthesized using a complexation strategy route.

Results: The device displayed a maximum dielectric constant ( ε ʹ) value 2400 at 120°C under 100 Hz frequency condition.

Pigment in Paints and Plastics

Scientific Field: Industrial Chemistry.

Results: The use of lead chromate as a pigment results in vibrant yellow colors.

Detection of Adulteration in Turmeric Powder

Scientific Field: Food Control.

Application Summary: Lead chromate is used as a marker for the detection of adulteration in turmeric powder.

Methods of Application: Raman spectroscopy is used for the rapid detection of lead chromate in turmeric powder.

Results: Lead chromate was successfully detected for samples adulterated from 0.5% or higher.

Pressure-Induced Voltage Generator

Application Summary: Lead chromate-based devices have shown potential for pressure-induced voltage generation.

Results: The device showed pressure-induced voltage generation under different pressure conditions.

Carcinogenicity Studies

Scientific Field: Cancer Research.

Application Summary: Chronic exposure to lead chromate has been linked to centrosome abnormalities and aneuploidy in human lung cells.

Methods of Application: Human lung cells were chronically exposed to lead chromate and then examined for centrosome abnormalities and aneuploidy.

DNA Damage Studies

Scientific Field: Molecular Biology.

Application Summary: Lead chromate compounds have been found to induce DNA damage, chromosome aberrations, and concentration-dependent cell death in human and Chinese hamster ovary (CHO) cells.

Methods of Application: Human and CHO cells were exposed to lead chromate compounds and then examined for DNA damage, chromosome aberrations, and cell death.

Artwork Pigmentation

Scientific Field: Archaeological and Anthropological Sciences.

Food Safety Education

Application Summary: Lead chromate is used as a marker for the detection of adulteration in turmeric powder.

Structural Analysis

Application Summary: Lead chromate is used in the structural analysis of materials.

Methods of Application: The structural analysis was investigated by X-ray diffraction method using a Cu-Kα radiation source.

Lead chromate (PbCrO4) is an inorganic compound known for its vivid yellow color. It exists naturally as the mineral crocoite but is more commonly produced synthetically. Lead chromate has played a significant role throughout history, finding use as a pigment in paints, ceramics, and other materials. However, due to its toxicity, its use has been largely discontinued in favor of safer alternatives [].

Molecular Structure Analysis

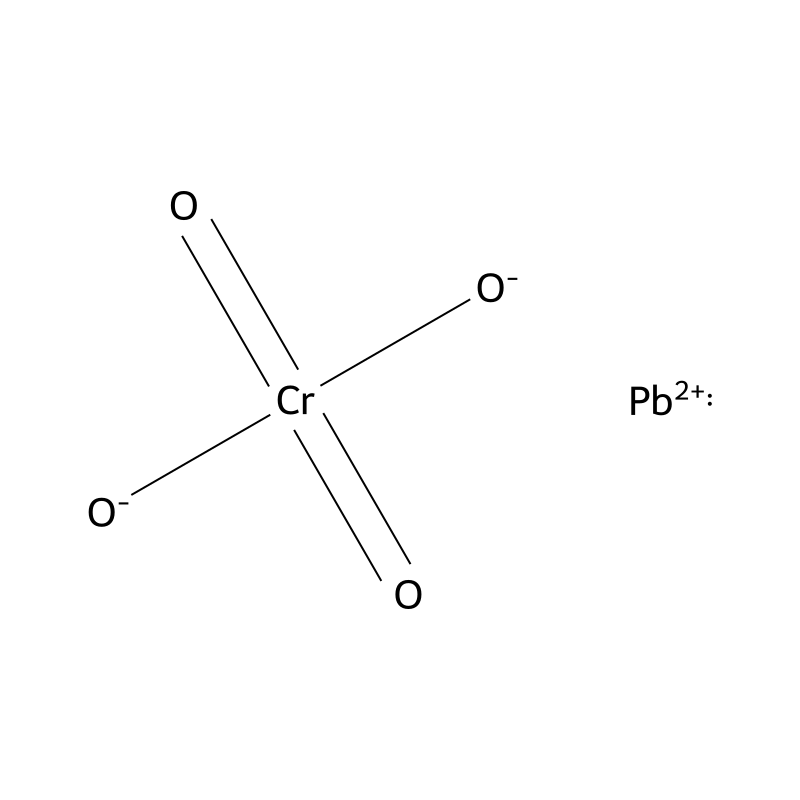

Lead chromate crystallizes in two main polymorphs: orthorhombic and monoclinic. The more stable monoclinic form is the one used in pigments. It features a chromate (CrO4²⁻) anion tetrahedrally coordinated with lead (Pb²⁺) cations. The structure results in a distorted orthorhombic lattice, with strong ionic bonding between the lead and chromate ions [].

Chemical Reactions Analysis

Synthesis

Lead chromate can be synthesized through a precipitation reaction between lead nitrate (Pb(NO3)2) and potassium chromate (K2CrO4) according to the following balanced equation:

Pb(NO3)2 (aq) + K2CrO4 (aq) → PbCrO4 (s) + 2 KNO3 (aq)

Decomposition

Lead chromate decomposes upon heating, releasing toxic fumes of lead oxides and chromium oxides [].

Other Reactions

Lead chromate can react with strong acids like sulfuric acid (H2SO4) to form lead sulfate (PbSO4) and chromic acid (H2CrO4):

PbCrO4 (s) + H2SO4 (aq) → PbSO4 (s) + H2CrO4 (aq) []

Physical and Chemical Properties

- Formula: PbCrO4

- Molar mass: 323.19 g/mol

- Appearance: Bright yellow to orange powder []

- Melting point: 844 °C

- Boiling point: Decomposes before boiling []

- Density: 6.3 g/cm³

- Solubility: Insoluble in water []

- Stability: Decomposes upon heating. Reacts violently with combustible materials, amines, bases, and metals [].

Lead chromate is recognized as a potent toxicant. It can cause various health issues upon exposure, including:

- Carcinogenicity: Classified as a potential occupational carcinogen by several health organizations, lead chromate poses risks of lung cancer upon inhalation of dust or fumes .

- Genotoxicity: Studies indicate that lead chromate can induce chromosomal damage and other genetic mutations in cell cultures .

- Acute Toxicity: Ingestion or inhalation can lead to acute symptoms such as headaches, irritability, and muscle pain. Skin contact may result in irritation and burns .

Lead chromate can be synthesized through several methods:

- Direct Reaction: Mixing sodium chromate with lead nitrate yields lead chromate:

. - Reaction of Lead Oxide: Lead monoxide reacts with chromic acid to form lead chromate:

. - Thermal Methods: Heating lead chromate with alkali can produce chrome orange (a mixed oxide) depending on the conditions and ratios used .

Lead chromate has several applications:

- Pigments: Primarily used as a pigment in paints, particularly marine and industrial coatings due to its durability and resistance to fading.

- Plastics and Ceramics: Employed in coloring plastics such as PVC and polyethylene, as well as in ceramics for decorative purposes .

- Rubber Manufacturing: Utilized as a colorant and stabilizer in rubber products.

Studies have shown that lead chromate interacts with various compounds leading to hazardous reactions:

- Azo Dyes: When mixed with azo dyes, it can create explosive reactions under specific conditions.

- Ferric Ferrocyanide: This compound reacts violently with lead chromate, highlighting the need for careful handling during storage and use .

Several compounds share similarities with lead chromate, but each has unique properties:

| Compound | Chemical Formula | Solubility | Toxicity Level | Main Uses |

|---|---|---|---|---|

| Lead Sulfide | PbS | Insoluble | High | Pigment, semiconductor materials |

| Zinc Chromate | ZnCrO₄ | Slightly soluble | Moderate | Corrosion inhibitor |

| Barium Chromate | BaCrO₄ | Insoluble | Moderate | Pigment |

| Cadmium Chromate | CdCrO₄ | Insoluble | Very high | Pigment |

Uniqueness of Lead Chromate

Physical Description

DryPowder

YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER.

Yellow or orange-yellow crystals or powder.

Color/Form

Yellow-orange monoclinic crystals

Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals

Boiling Point

Decomposes

not available (decomposes when heated)

482°F (Decomposes)

Density

6.12 g/cu cm

6.3 g/cm³

6.12 at 59°F

Odor

Melting Point

844 °C

1551°F

UNII

Related CAS

GHS Hazard Statements

H360Df: May damage the unborn child;

Suspected of damaging fertility [Danger Reproductive toxicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

11119-70-3

15804-54-3

Wikipedia

Pigment Yellow 34

Lead(II) chromate

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Paint and coating manufacturing

Wholesale and retail trade

Chromic acid (H2CrO4), lead(2+) salt (1:1): ACTIVE

SP - indicates a substance that is identified in a proposed Significant New Use Rule.

LEAD CHROMATE-BASED INKS ARE USED FOR PRINTING COLORED PAGES OF SOME CHILDREN'S MAGAZINES (COMICS). THIS PAPER REPORTS INVESTIGATIONS OF 48 UNITED KINGDOM, 9 SPANISH, & 5 AUSTRIAN COMICS.

Chrome yellows (containing 52-98% lead chromate) are considered to be the most versatile of the inorganic pigments and are therefore found in many formulations designed for a wide spectrum of uses.

Considerable energy is released by the mixture /of lead chromate and aluminum dinitronaphthalene/ derived from chromate-catalyzed exothermic decomposition of the nitro compound, coupled with a thermite-type reaction of the aluminum and chromate. It is useful for cracking concrete.

Storage Conditions

Store in a secure poison location. ... Lead chromate must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and chemically active metals (such as potassium, sodium, magnesium, zinc and ferric ferrocyanide), since violent reactions occur. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Stability Shelf Life

Cmpd of chromium considered /lead chromate/ are all stable materials.